molecular formula C23H20N2O6S2 B2580857 2-{[4-(Benzenesulfonyl)-2-(furan-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 686737-44-0

2-{[4-(Benzenesulfonyl)-2-(furan-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2580857
CAS No.: 686737-44-0
M. Wt: 484.54
InChI Key: NDJJHIQTJPVCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(Benzenesulfonyl)-2-(furan-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound featuring a benzenesulfonyl group, a furan ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Benzenesulfonyl)-2-(furan-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common route starts with the preparation of the oxazole ring, which can be synthesized from furan-2-carboxylic acid hydrazide. The furan-2-carboxylic acid hydrazide undergoes a ring closure reaction with carbon disulfide to form 5-furan-2-yl [1,3,4]oxadiazole-2-thiol . This intermediate is then reacted with benzenesulfonyl chloride to introduce the benzenesulfonyl group. Finally, the ethoxyphenylacetamide moiety is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Benzenesulfonyl)-2-(furan-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzenesulfonyl group can be reduced to a benzene thiol group.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Benzene thiol derivatives.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-{[4-(Benzenesulfonyl)-2-(furan-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzenesulfonyl and oxazole moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(Benzenesulfonyl)-2-(furan-2-YL)-1,3-oxazol-5-YL]sulfanyl}-N-(4-ethoxyphenyl)acetamide is unique due to the presence of the benzenesulfonyl group, which can enhance its interactions with biological targets and potentially improve its therapeutic properties.

Properties

IUPAC Name

2-[[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6S2/c1-2-29-17-12-10-16(11-13-17)24-20(26)15-32-23-22(25-21(31-23)19-9-6-14-30-19)33(27,28)18-7-4-3-5-8-18/h3-14H,2,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDJJHIQTJPVCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.